![molecular formula C16H17NO3 B10812465 Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate](/img/structure/B10812465.png)
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate is an organic compound belonging to the pyrrole family This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to esterification using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反应分析
Types of Reactions
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
科学研究应用
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- Methyl 1,2-dimethyl-4-[(4-methoxyphenyl)methylidene]-5-oxopyrrole-3-carboxylate
- Methyl 1,2-dimethyl-4-[(4-chlorophenyl)methylidene]-5-oxopyrrole-3-carboxylate
- Methyl 1,2-dimethyl-4-[(4-fluorophenyl)methylidene]-5-oxopyrrole-3-carboxylate
Uniqueness
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in its analogs, making it a compound of interest for further research and development.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-10-5-7-12(8-6-10)9-13-14(16(19)20-4)11(2)17(3)15(13)18/h5-9H,1-4H3 |
InChI 键 |
JMVZXJRBRQCROS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


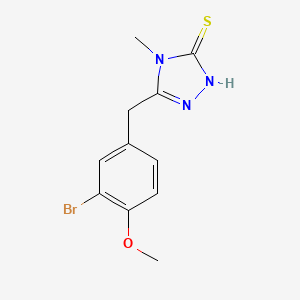
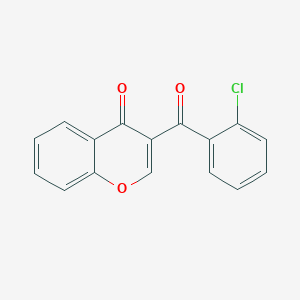
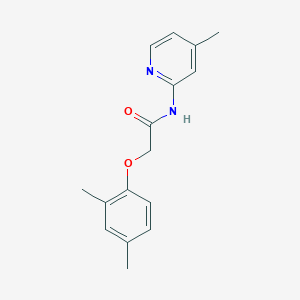

![N-phenylbenzo[e][1]benzofuran-2-carboxamide](/img/structure/B10812401.png)
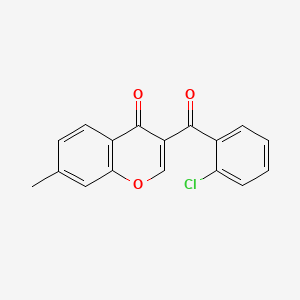
![4-methyl-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B10812412.png)
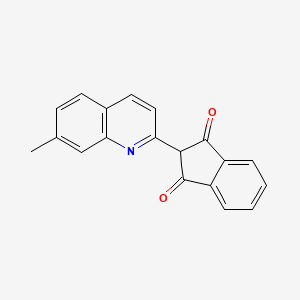
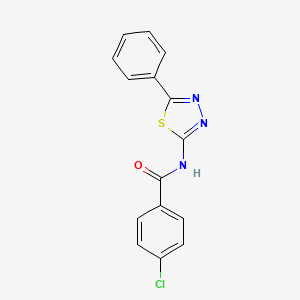

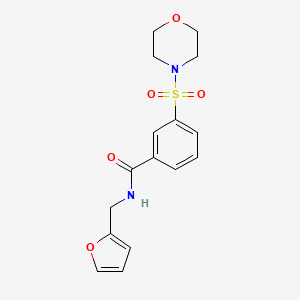
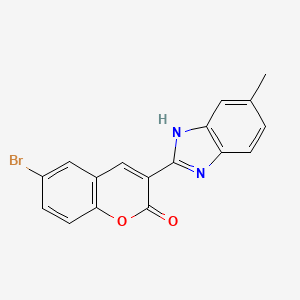
![5-({1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10812443.png)
![6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10812449.png)
